4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid
CAS No.: 1019461-42-7
Cat. No.: VC2997668
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019461-42-7 |
|---|---|
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | 4-(2-methylpiperidin-1-yl)-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C13H16N2O4/c1-9-4-2-3-7-14(9)11-6-5-10(13(16)17)8-12(11)15(18)19/h5-6,8-9H,2-4,7H2,1H3,(H,16,17) |
| Standard InChI Key | UHWPLXRYHKRNJP-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
Structural Characteristics
The molecular structure of 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid is characterized by a benzoic acid core with a nitro group at position 3 and a 2-methylpiperidine substituent at position 4. The simplified molecular input line entry specification (SMILES) notation, CC1CCCCN1C2=C(C=C(C=C2)C(=O)O)N+[O-], provides a linear representation of the molecule's structure . This arrangement contributes to the compound's unique chemical reactivity and potential biological interactions. The piperidine ring introduces a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions, while the nitro group serves as an electron-withdrawing substituent that affects the electron distribution across the aromatic ring.
Chemical Reactivity
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid exhibits diverse chemical reactivity due to its functional groups. The compound can undergo various chemical transformations, including reduction reactions where the nitro group can be converted to an amine using reducing agents such as hydrogen gas with palladium catalysts or sodium borohydride. The carboxylic acid moiety can participate in esterification or amide formation reactions using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). Additionally, the piperidine nitrogen can act as a nucleophile in substitution reactions, allowing for further structural modifications and derivatization.
Synthesis and Production Methods
Industrial Production Considerations
Industrial production of 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid would likely employ continuous flow reactors and automated systems to enhance efficiency and scalability. The optimization of reaction conditions, including temperature, pressure, and catalyst selection, would be critical factors in achieving high yields while minimizing unwanted side reactions. Production methods would need to address challenges related to purification, as the presence of positional isomers or partially reacted intermediates could complicate the isolation of the pure compound.
Biological Activities and Research Applications
Medicinal Chemistry Applications
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid has drawn interest primarily in scientific research, particularly in medicinal chemistry. The compound's unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases. Its derivatives have been explored for their biological activities, including potential antiviral properties and interactions with specific receptors or enzymes. The compound's structural features make it particularly suitable for structure-activity relationship studies, where systematic modifications can help identify more potent or selective derivatives.
Comparative Analysis with Related Compounds
Structural Analogues
4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid shares structural similarities with several related compounds, including positional isomers where the methyl group occupies different positions on the piperidine ring. One notable example is 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid, which differs only in the position of the methyl substituent on the piperidine ring . The molecular formula of both compounds is identical (C13H16N2O4), but the different position of the methyl group can significantly affect their three-dimensional structure and, consequently, their biological activities .
Structure-Activity Relationships
The structure-activity relationships of 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid and its analogues provide valuable insights for drug design. Compounds in this class differ in their heterocyclic ring composition and substitution patterns. For instance, compounds with a piperazine ring instead of a piperidine ring, such as 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, exhibit different biological properties due to the presence of an additional nitrogen atom in the heterocyclic ring. These structural differences can significantly impact binding affinities to biological targets and influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.
Analytical Methods and Characterization
Spectroscopic Identification
Characterization of 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically involves various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would reveal the chemical environment of different protons and carbon atoms in the molecule. Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the compound's identity. Infrared spectroscopy would show characteristic absorption bands for functional groups such as the carboxylic acid (C=O stretch), nitro group (N-O stretches), and aromatic ring vibrations. These analytical methods collectively provide comprehensive structural confirmation of the compound.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry are commonly employed for the separation, identification, and quantification of 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid in complex mixtures. These techniques are essential for determining the purity of synthesized compounds and for monitoring reactions during synthesis. Chromatographic methods also play a crucial role in pharmaceutical development by ensuring batch-to-batch consistency and detecting potential impurities or degradation products.
Future Research Directions
Emerging Applications
Beyond traditional medicinal chemistry applications, 4-(2-Methylpiperidin-1-yl)-3-nitrobenzoic acid may find utility in emerging fields such as chemical biology and materials science. The compound's functional groups could be leveraged for the development of chemical probes that help elucidate biological pathways or for the creation of novel materials with specific properties. Ongoing research may reveal additional applications that capitalize on the compound's unique structural features and reactivity profile.
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